molecular formula C21H20N4O4S B2819255 N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921819-10-5

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2819255
CAS No.: 921819-10-5
M. Wt: 424.48
InChI Key: NBGPPEYOYGJDOG-UHFFFAOYSA-N
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Description

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. This step often requires the use of a base such as sodium ethoxide in ethanol under reflux conditions.

  • Attachment of the Benzo[d][1,3]dioxole Moiety: : The benzo[d][1,3]dioxole moiety can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable benzo[d][1,3]dioxole derivative with a halogenated precursor of the thiazole ring.

  • Introduction of the Dimethylamino Group: : The dimethylamino group is typically introduced through a nucleophilic aromatic substitution reaction. This step may involve the use of dimethylamine in the presence of a suitable catalyst such as copper(I) iodide.

  • Final Coupling Reaction: : The final step involves coupling the intermediate products to form the desired compound. This can be achieved through an amide bond formation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to a hydroxyl group.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various substituents on the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound’s unique properties may be utilized in the development of new materials, such as polymers or dyes, with specific desired characteristics.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(4-(2-((4-(methylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(4-(2-((4-(ethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity due to the presence of the dimethylamino group, which can influence its interaction with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties

Properties

IUPAC Name

N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-25(2)16-6-4-14(5-7-16)22-19(26)10-15-11-30-21(23-15)24-20(27)13-3-8-17-18(9-13)29-12-28-17/h3-9,11H,10,12H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGPPEYOYGJDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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